rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
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Overview
Description
rac-(1R,5R,6S)-3-oxabicyclo[320]heptan-6-amine hydrochloride is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxirane derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride include:
- rac-(1R,3R,5S,6S)-3-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride
- rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine
- rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of an oxirane ring. This structural feature can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
3-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-1-4-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H |
InChI Key |
STLPVNLZSCJYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2C1N.Cl |
Origin of Product |
United States |
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